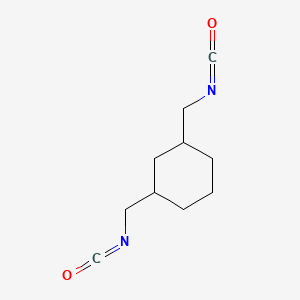

1,3-Bis(isocyanatomethyl)cyclohexane

Descripción general

Descripción

1,3-Bis(isocyanatomethyl)cyclohexane is a chemical compound with the molecular formula C10H14N2O2. It is a colorless to almost colorless liquid that is used in various industrial applications. This compound is known for its reactivity due to the presence of isocyanate groups, which makes it useful in the production of polymers and other chemical products .

Mecanismo De Acción

Target of Action

This compound is a type of diisocyanate, which are known to react with compounds containing alcohol (hydroxyl) groups, such as polyols in the production of polyurethanes .

Mode of Action

1,3-Bis(isocyanatomethyl)cyclohexane, like other isocyanates, reacts with compounds containing active hydrogen atoms, such as water, alcohols, and amines . The reaction with water produces a primary amine and carbon dioxide. When it reacts with alcohols or amines, it forms urethanes or ureas, respectively .

Biochemical Pathways

Isocyanates in general are known to react with biological macromolecules, such as proteins and dna, potentially leading to cellular damage .

Pharmacokinetics

Isocyanates are generally rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Exposure to isocyanates can lead to respiratory and dermal sensitization, leading to conditions such as asthma and dermatitis .

Action Environment

Environmental factors such as temperature, humidity, and pH can influence the reactivity and stability of this compound. For instance, higher temperatures can increase the rate of reaction with water or other nucleophiles, while high humidity can lead to the hydrolysis of the isocyanate group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Bis(isocyanatomethyl)cyclohexane can be synthesized through several methods. One common method involves the reaction of cyclohexane-1,3-dimethanol with phosgene to produce the corresponding diisocyanate . The reaction conditions typically include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the safety of the production process. The final product is purified through distillation or other separation techniques to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(isocyanatomethyl)cyclohexane undergoes various chemical reactions, including:

Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.

Polymerization Reactions: It can undergo polymerization reactions to form polyurethanes and other polymeric materials.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from reactions involving this compound include urethanes, ureas, and polymeric materials such as polyurethanes .

Aplicaciones Científicas De Investigación

1,3-Bis(isocyanatomethyl)cyclohexane has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various polymers and other chemical compounds.

Biology: The compound is used in the development of biomaterials and drug delivery systems.

Medicine: It is utilized in the production of medical devices and coatings for implants.

Industry: The compound is used in the production of adhesives, coatings, and sealants.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(isocyanatomethyl)cyclohexane: Similar in structure but with isocyanate groups at different positions on the cyclohexane ring.

Hexamethylene diisocyanate: A linear diisocyanate with similar reactivity but different structural properties.

Isophorone diisocyanate: A cyclic diisocyanate with a different ring structure and reactivity profile.

Uniqueness

1,3-Bis(isocyanatomethyl)cyclohexane is unique due to its specific ring structure and the positioning of the isocyanate groups. This structural arrangement provides distinct reactivity and properties compared to other diisocyanates, making it suitable for specific applications in polymer synthesis and industrial production .

Actividad Biológica

1,3-Bis(isocyanatomethyl)cyclohexane (BIC) is a chemical compound known for its significant biological activity, particularly its toxicity and potential to induce respiratory conditions. This article aims to provide a detailed overview of its biological activity, including case studies and research findings.

- Molecular Formula : C₈H₁₄N₂O₂

- CAS Number : 38661-72-2

- Appearance : Colorless to nearly colorless liquid

- Density : Approximately 1.101 g/mL at 25 °C

BIC is classified as an isocyanate, which are compounds that contain the isocyanate functional group (-N=C=O). This classification is crucial as it underpins the compound's reactivity and associated biological effects.

Toxicological Profile

The biological activity of BIC is predominantly linked to its toxicological effects:

- Toxicity : Classified as harmful if swallowed, it can cause severe skin burns and respiratory issues upon inhalation. Allergic reactions may occur with skin contact or inhalation.

- Environmental Impact : BIC poses a risk to aquatic life due to its toxicity, raising concerns regarding environmental safety.

Occupational Exposure and Health Effects

A significant study reported an outbreak of work-related asthma among workers exposed to BIC in an automobile parts manufacturing plant. The findings included:

- Symptoms : Dyspnea (65%), cough (61%), chest tightness (57%), and wheezing (30%) were commonly reported among affected workers .

- Prevalence of Respiratory Conditions :

Another case highlighted a patient who developed acute respiratory distress after exposure to fumes containing BIC. Symptoms included fever, cough, and expectorations, leading to a diagnosis of hypersensitivity pneumonitis .

Mechanistic Studies

Research has indicated that BIC reacts vigorously with various nucleophiles, including amines and alcohols. This reactivity can lead to hazardous situations if not managed properly. The compound's ability to induce asthma and other respiratory conditions has been documented in multiple studies .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Toxicity | Harmful if swallowed; severe skin burns; respiratory issues upon inhalation |

| Allergic Reactions | Possible upon skin contact or inhalation |

| Environmental Hazard | Toxic to aquatic life |

| Respiratory Conditions | Associated with asthma and hypersensitivity pneumonitis-like reactions in occupational settings |

Propiedades

IUPAC Name |

1,3-bis(isocyanatomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCLFFBWRKTMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044933 | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38661-72-2, 75138-76-0 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38661-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038661722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, cyclohexane-1,3-diyldimethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075138760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.